2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole
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Overview
Description
2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole is a heterocyclic compound that features both silicon and tin substituents on an oxazole ring. Oxazoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. The incorporation of triisopropylsilyl and trimethylstannyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of α-haloketones with amides or the condensation of aldehydes with nitriles.
Introduction of Triisopropylsilyl Group: The triisopropylsilyl group is often introduced via silylation reactions using reagents like triisopropylsilyl chloride in the presence of a base such as imidazole.
Introduction of Trimethylstannyl Group: The trimethylstannyl group can be introduced through stannylation reactions using trimethyltin chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness and safety. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazoles.
Common Reagents and Conditions
Substitution: Reagents like halides (e.g., iodine) or organometallic reagents (e.g., Grignard reagents) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of new organotin or organosilicon compounds.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazoles.
Scientific Research Applications
2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole involves its interaction with various molecular targets. The triisopropylsilyl and trimethylstannyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical transformations. The oxazole ring can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)-5-(trimethylstannyl)oxazole
- 2-(Triisopropylsilyl)-5-(trimethylsilyl)oxazole
- 2-(Triisopropylsilyl)-5-(tributylstannyl)oxazole
Uniqueness
2-(Triisopropylsilyl)-5-(trimethylstannyl)oxazole is unique due to the presence of both triisopropylsilyl and trimethylstannyl groups, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential biological activities.
Properties
IUPAC Name |
tri(propan-2-yl)-(5-trimethylstannyl-1,3-oxazol-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22NOSi.3CH3.Sn/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12;;;;/h7,9-11H,1-6H3;3*1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRZDUIGYHWYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=C(O1)[Sn](C)(C)C)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NOSiSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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